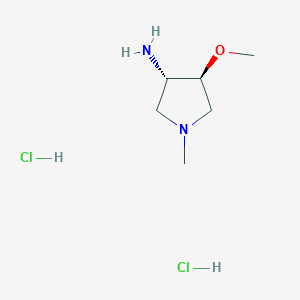
1-(2,4-difluorophenyl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid, also known as DFEPC, is an organic compound that has been studied for its potential applications in scientific research. DFEPC is a derivative of pyrrole and is of interest due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(2,4-difluorophenyl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a model compound for studying the properties of pyrrole derivatives and for studying the effects of fluorine substitution on the properties of organic compounds. This compound has also been used as a reagent for synthesizing other organic compounds.
Wirkmechanismus
1-(2,4-difluorophenyl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory compounds, such as prostaglandins and thromboxanes. By inhibiting the activity of this enzyme, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may be beneficial for reducing oxidative stress. Additionally, this compound has been reported to have anti-cancer activity, although more research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-difluorophenyl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it is stable and can be stored at room temperature. The main limitation of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for 1-(2,4-difluorophenyl)-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid research. One possibility is to further explore its anti-cancer activity and determine how it can be used to treat cancer. Additionally, more research is needed to understand the mechanism of action of this compound and how it can be used to inhibit the activity of COX-2. Other potential future directions include exploring the antioxidant properties of this compound and studying the effects of fluorine substitution on the properties of organic compounds.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-4-ethoxy-5-oxo-2H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4/c1-2-20-11-8(13(18)19)6-16(12(11)17)10-4-3-7(14)5-9(10)15/h3-5H,2,6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUPBTNENIPRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(CN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)


![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)